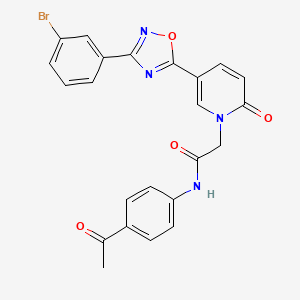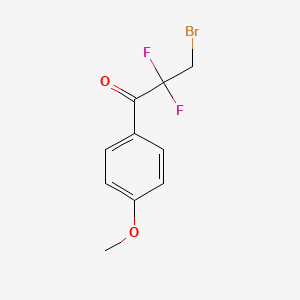![molecular formula C14H18N2O5S B2739632 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954634-49-2](/img/structure/B2739632.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl is a structural motif found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized via methods such as Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques and density functional theory calculations .Scientific Research Applications
Anticancer Activity
The benzo[d][1,3]dioxol-5-yl moiety is a significant structural component in the design of anticancer agents. Compounds with this structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound may serve as a template for further optimization to develop more active analogs and to understand the structure–activity relationships of indole anticancer molecules.
Antimicrobial Evaluation
Derivatives of benzo[d][1,3]dioxol-5-yl have shown promising results in antimicrobial evaluation. These compounds have been synthesized and tested for their in vitro antimicrobial activity, with some derivatives exhibiting excellent antifungal and antibacterial activities . This suggests that the compound could be explored for its potential use in treating microbial infections.
Antitubulin Agents
The indole nucleus, found in many natural and synthetic molecules, exhibits a broad spectrum of biological activities, including acting as antitubulin agents. These agents target microtubules and their component protein, tubulin, which is a leading target for anticancer agents. Microtubule-targeting agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly . The compound’s structure could be beneficial in the design of new antitubulin agents.
Antiproliferative Activity
Compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been designed and synthesized for their antiproliferative activity against various cancer cells. The compound’s derivatives have been evaluated and shown to inhibit the proliferation of cancer cells, indicating its potential application in cancer treatment strategies .
Drug Design and Synthesis
The compound’s structure is conducive to drug design and synthesis, particularly in the creation of novel anticancer agents. Its benzo[d][1,3]dioxol-5-yl moiety is a privileged structural motif in medicinal chemistry, often found in molecules with significant biological activities . This makes it a valuable starting point for the synthesis of bioactive compounds.
Mechanistic Studies
Further mechanistic studies of compounds with the benzo[d][1,3]dioxol-5-yl structure have revealed insights into their mode of action. For example, certain derivatives have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . Understanding these mechanisms is crucial for the development of effective therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating . Additionally, by inducing apoptosis, it triggers the programmed cell death pathway, leading to the elimination of the cancer cells .
Pharmacokinetics
The compound was found to obey lipinski’s rule of five , which suggests that it has favorable drug-like properties and could potentially have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of cell death. Specifically, it has been found to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This indicates that the compound has potent anticancer activity.
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-2-22(18,19)15-7-10-5-14(17)16(8-10)11-3-4-12-13(6-11)21-9-20-12/h3-4,6,10,15H,2,5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQFBROBWHUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)

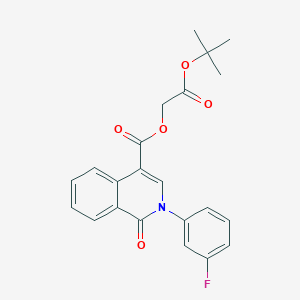

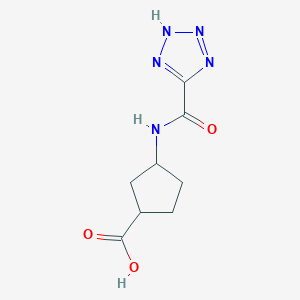
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2739556.png)
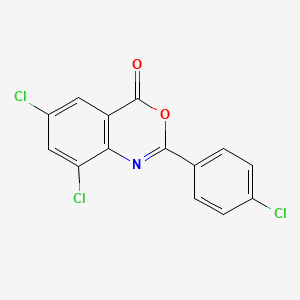
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2739564.png)
![Sodium 1-[(tert-butoxy)carbonyl]-4-(piperidin-1-yl)piperidine-4-carboxylate](/img/structure/B2739565.png)
![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)
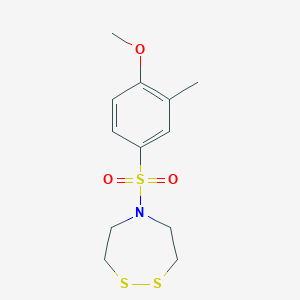
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)
